3-(Benzylamino)propanamide hydrochloride

説明

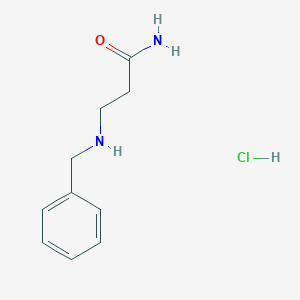

3-(Benzylamino)propanamide hydrochloride is an organic compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is a hydrochloride salt form of 3-(benzylamino)propanamide, which is a derivative of propanamide. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)propanamide hydrochloride typically involves the reaction of benzylamine with acrylamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .

化学反応の分析

N-Acylation Reactions

The primary amine group undergoes N-acylation with acyl chlorides or acid anhydrides. For example, reaction with acetyl chloride forms an N-acetyl derivative .

Example :

| Acylating Agent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Prodrug synthesis |

| Benzoyl chloride | N-Benzoyl derivative | Peptide modifications |

Reduction and Hydrogenation

The compound participates in catalytic hydrogenation to yield saturated amines. For example, 10% Pd/C under hydrogen gas reduces imine intermediates .

Experimental Data :

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Imine intermediate | 10% Pd/C | H₂, 35°C, 5 h | 96% |

Hydrolysis of the Amide Bond

The propanamide moiety undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis :

- Basic Hydrolysis :

| Conditions | Products | Notes |

|---|---|---|

| 6 M HCl, reflux | Propanoic acid derivative | Complete in 6 h |

| 2 M NaOH, 80°C | Sodium salt | Requires 12 h |

Salt Metathesis and pH-Dependent Behavior

As a hydrochloride salt, it reacts with strong bases (e.g., NaOH) to liberate the free amine:Stability :

Alkylation and Arylation

The benzylamino group undergoes alkylation with alkyl halides or aryl aldehydes. For instance, reaction with 4-(3-fluorobenzyloxy)benzaldehyde forms antiseizure derivatives .

Example :

| Electrophile | Product | Yield | Reference |

|---|---|---|---|

| 4-(3-Fluorobenzyloxy)benzaldehyde | Anticonvulsant analog | 89.2% |

Key Research Findings

- Synthetic Utility : Serves as a precursor for anticonvulsants like safinamide .

- Reactivity Profile : The benzylamino group is more reactive than the amide moiety, enabling selective modifications .

- Stability Challenges : Prone to hydrolysis in basic environments, necessitating pH-controlled storage .

科学的研究の応用

Chemical Properties and Structure

3-(Benzylamino)propanamide hydrochloride has the molecular formula . It features a benzylamino group attached to a propanamide backbone, making it a colorless crystalline solid that is stable under standard conditions. The compound can be synthesized through various methods, including the reaction of acrylamide with benzylamine, often under controlled temperature conditions to optimize yield and purity .

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects, particularly in the following areas:

-

Anticonvulsant Activity : Recent studies have demonstrated that derivatives of 3-(Benzylamino)propanamide exhibit significant anticonvulsant properties in animal models. For instance, compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, showing varying degrees of protection against induced seizures .

Compound Dose (mg/kg) MES Protection PTZ Protection Compound A 10 Moderate None Compound B 15 High Moderate - Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. In vitro studies have indicated that related compounds possess broad-spectrum antibacterial effects against various strains, with minimal inhibitory concentrations (MIC) often below 8 µg/mL.

- Antitumor Activity : Preliminary investigations into the antitumor effects of related compounds have shown promise in inhibiting cancer cell proliferation. For example, certain derivatives demonstrated cytotoxic effects against non-small cell lung cancer and melanoma cell lines, indicating a need for further exploration into their structure-activity relationships (SAR) .

Biological Research

This compound is also studied for its interactions with biological systems:

- Mechanism of Action : The compound is believed to interact with specific molecular targets, including neurotransmitter receptors and enzymes. It may inhibit sodium and calcium channels, stabilizing neuronal membrane excitability and inhibiting neurotransmitter release .

- Receptor Modulation : Research indicates that 3-(Benzylamino)propanamide can modulate neurotransmitter receptors, enhancing inhibitory neurotransmission which could be beneficial in treating neurological disorders .

Industrial Applications

In the industrial sector, this compound serves as a valuable building block in the synthesis of pharmaceuticals and specialty chemicals. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Anticonvulsant Evaluation

A study evaluated several benzylamino derivatives for anticonvulsant activity using the MES test in mice. Compounds similar to 3-(Benzylamino)propanamide showed significant protective effects against seizures at doses as low as 50 mg/kg.

Antimicrobial Testing

Another investigation focused on the antibacterial properties of sulfonamide derivatives related to this compound. Effective inhibition against both Gram-positive and Gram-negative bacteria was reported, with MIC values ranging from 0.5 to 8 µg/mL .

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development into anticancer agents .

作用機序

The mechanism of action of 3-(benzylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Benzylamine: A primary amine with similar structural features but lacks the amide group.

Propanamide: The parent compound without the benzyl group.

N-Benzylpropanamide: A closely related compound with a similar structure but different functional groups.

Uniqueness

3-(Benzylamino)propanamide hydrochloride is unique due to its combination of benzyl and amide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

3-(Benzylamino)propanamide hydrochloride is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN2O

- Molecular Weight : 214.69 g/mol

- IUPAC Name : this compound

The compound features a benzyl group attached to an amino group, which is linked to a propanamide structure. This unique combination contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, influencing various biochemical pathways. For instance, it has been shown to modulate the activity of certain neurotransmitter systems, which can be beneficial in neurological disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to 3-(benzylamino)propanamide. A focused series of compounds demonstrated significant activity in mouse seizure models, indicating that modifications to the benzyl group can enhance therapeutic efficacy. For example, one derivative exhibited an effective dose (ED50) of 48.0 mg/kg in the maximal electroshock (MES) test, suggesting a promising therapeutic window for seizure management .

Antibacterial Properties

This compound has been investigated for its antibacterial activity against various pathogens. In vitro tests have shown that certain derivatives possess significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against common bacterial strains such as E. coli and S. aureus .

Table 1: Summary of Biological Activities

Safety and Toxicity

In vitro toxicity assays conducted on derivatives of this compound indicate a favorable safety profile, with low potential for inducing motor impairment in animal models . This suggests that compounds derived from this structure could be developed further for clinical applications with manageable side effects.

特性

IUPAC Name |

3-(benzylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIFUQCBFQHQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648538 | |

| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114741-49-0 | |

| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。